molecular formula C22H20ClN3O2 B12422370 N-Didestethyl Chloroquine-d4 Phthalimide

N-Didestethyl Chloroquine-d4 Phthalimide

Cat. No.: B12422370
M. Wt: 397.9 g/mol
InChI Key: XZRCVQAJPSJSNM-QWUSTQTASA-N
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Description

N-Didestethyl chloroquine phthalimide-d4 is a deuterated derivative of N-Didestethyl chloroquine phthalimide. This compound is often used as a reference standard in various scientific research applications due to its high purity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Didestethyl chloroquine phthalimide-d4 involves the deuteration of N-Didestethyl chloroquine phthalimide.

Industrial Production Methods: Industrial production of N-Didestethyl chloroquine phthalimide-d4 requires stringent quality control measures to ensure the high purity and consistency of the compound. The production process often involves multiple steps, including purification and characterization, to meet the required standards for scientific research .

Chemical Reactions Analysis

Types of Reactions: N-Didestethyl chloroquine phthalimide-d4 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving N-Didestethyl chloroquine phthalimide-d4 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of N-Didestethyl chloroquine phthalimide-d4 depend on the specific reagents and conditions used.

Scientific Research Applications

N-Didestethyl chloroquine phthalimide-d4 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and kinetics. In biology and medicine, it serves as a reference standard for drug development and pharmacokinetic studies. The compound is also utilized in industrial applications for quality control and analytical testing .

Mechanism of Action

The mechanism of action of N-Didestethyl chloroquine phthalimide-d4 involves its interaction with specific molecular targets and pathways. The compound’s deuterated nature allows for detailed studies of its pharmacokinetics and metabolism, providing valuable insights into its effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-Didestethyl chloroquine phthalimide-d4 include N-Didestethyl chloroquine phthalimide and Hydroxychloroquine-d4 Sulfate. These compounds share structural similarities but differ in their specific applications and properties .

Uniqueness: N-Didestethyl chloroquine phthalimide-d4 is unique due to its deuterated nature, which enhances its stability and allows for more precise analytical studies. This makes it a valuable tool in scientific research, particularly in the fields of drug development and pharmacokinetics .

Properties

Molecular Formula

C22H20ClN3O2

Molecular Weight

397.9 g/mol

IUPAC Name

2-[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]isoindole-1,3-dione

InChI

InChI=1S/C22H20ClN3O2/c1-14(25-19-10-11-24-20-13-15(23)8-9-18(19)20)5-4-12-26-21(27)16-6-2-3-7-17(16)22(26)28/h2-3,6-11,13-14H,4-5,12H2,1H3,(H,24,25)/i4D2,12D2

InChI Key

XZRCVQAJPSJSNM-QWUSTQTASA-N

Isomeric SMILES

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC(CCCN1C(=O)C2=CC=CC=C2C1=O)NC3=C4C=CC(=CC4=NC=C3)Cl

Origin of Product

United States

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